2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a fluorophenyl group, and a bicyclic octane structure, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the construction of the bicyclic octane structure. Common synthetic routes may involve:
Imidazole Ring Formation: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia.
Fluorophenyl Group Introduction: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Bicyclic Octane Construction: This can be synthesized through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, the imidazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the bicyclic octane structure may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-chlorophenyl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-bromophenyl)thio)ethan-1-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMLJWQJLGLTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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